molecular formula C12H13N3O B2747805 2-(3-Methoxyazetidin-1-yl)quinoxaline CAS No. 2097918-84-6

2-(3-Methoxyazetidin-1-yl)quinoxaline

Cat. No. B2747805
CAS RN: 2097918-84-6
M. Wt: 215.256
InChI Key: AIRZJLWBRWQTAC-UHFFFAOYSA-N
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Description

“2-(3-Methoxyazetidin-1-yl)quinoxaline” is a chemical compound that is part of the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial applications .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic strategies have been developed to construct the quinoxaline scaffold and decorate it with proper functional groups . For instance, the synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based derivatives has been reported .


Molecular Structure Analysis

Quinoxaline is a heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of quinoxaline derivatives can be analyzed using techniques such as 1H-NMR and IR spectroscopy .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, substitutions, and more . The specific reactions that “this compound” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the compound 6-chloro-2-methyl-3-(((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)quinoxaline-1,4-dioxide, a quinoxaline derivative, exhibited good antimycobacterial activity .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on their specific structure and the biological target they interact with. For example, some quinoxaline derivatives have been found to act as kinase inhibitors .

Safety and Hazards

The safety and hazards associated with “2-(3-Methoxyazetidin-1-yl)quinoxaline” would depend on its specific structure and properties. As a general rule, quinoxaline derivatives should be handled with care, as they can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Quinoxaline derivatives have been the subject of extensive research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research could focus on developing new synthetic strategies for quinoxaline derivatives, studying their mechanism of action, and exploring their potential applications in various fields .

properties

IUPAC Name

2-(3-methoxyazetidin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-16-9-7-15(8-9)12-6-13-10-4-2-3-5-11(10)14-12/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRZJLWBRWQTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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